molecular formula C2H6Cl2N4O2Pd-2 B12652325 Dichlorobis(urea-N)palladium CAS No. 37500-03-1

Dichlorobis(urea-N)palladium

Cat. No.: B12652325
CAS No.: 37500-03-1
M. Wt: 295.42 g/mol
InChI Key: GKWKYCNRLOJEGI-UHFFFAOYSA-J
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Description

Dichlorobis(urea-N)palladium is a coordination compound where palladium is bonded to two chloride ions and two urea molecules through nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(urea-N)palladium can be synthesized by reacting palladium(II) chloride with urea in an aqueous solution. The reaction typically involves dissolving palladium(II) chloride in water, followed by the addition of urea. The mixture is then stirred at room temperature until the reaction is complete. The resulting product is filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(urea-N)palladium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-palladium complexes, while oxidation reactions can produce higher oxidation state palladium compounds .

Mechanism of Action

The mechanism by which Dichlorobis(urea-N)palladium exerts its effects involves the coordination of palladium with urea and chloride ligands. This coordination affects the electronic properties of palladium, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorobis(urea-N)palladium is unique due to its specific coordination environment and the presence of urea ligands. This gives it distinct reactivity and catalytic properties compared to other similar compounds .

Biological Activity

Dichlorobis(urea-N)palladium is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various methods involving palladium salts and urea derivatives. The typical reaction involves the coordination of urea to palladium(II) chloride, forming a stable complex. The following general reaction scheme illustrates the synthesis:

PdCl2+2R NH2CO PdCl2(R NH2CO)2]\text{PdCl}_2+2\text{R NH}_2\text{CO}\rightarrow \text{ PdCl}_2(\text{R NH}_2\text{CO})_2]

where R represents the urea moiety. The resulting compound is characterized using spectroscopic techniques such as NMR and IR.

Antitumor Activity

Research has indicated that palladium complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound demonstrates potent activity against human tumor cell lines, including gastric and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular proliferation pathways.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (μM)Reference
T98G34.7
PANC-110.3
MCF-716.4
A54925.0

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
MRSA4
E. coli8
C. difficile16

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It has been reported that palladium complexes can induce oxidative stress in cells, contributing to cytotoxicity.
  • Apoptotic Pathways : Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.

Case Studies

  • Antitumor Efficacy : A study conducted on the T98G glioblastoma cell line demonstrated that this compound significantly inhibited cell growth at concentrations as low as 34.7 μM, with accompanying morphological changes indicative of apoptosis.
  • Antibacterial Screening : In a preliminary screening against MRSA and E. coli, this compound showed promising results with MIC values comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development.

Properties

CAS No.

37500-03-1

Molecular Formula

C2H6Cl2N4O2Pd-2

Molecular Weight

295.42 g/mol

IUPAC Name

carbamoylazanide;dichloropalladium

InChI

InChI=1S/2CH4N2O.2ClH.Pd/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-4

InChI Key

GKWKYCNRLOJEGI-UHFFFAOYSA-J

Canonical SMILES

C(=O)(N)[NH-].C(=O)(N)[NH-].Cl[Pd]Cl

Origin of Product

United States

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